molecular formula C5H11ClF3N B595963 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride CAS No. 1263282-44-5

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

Cat. No.: B595963
CAS No.: 1263282-44-5
M. Wt: 177.595
InChI Key: WBDZKNFDWWBZJN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NClH It is a derivative of butanamine, where three hydrogen atoms are replaced by fluorine atoms, and it is combined with hydrochloride to form a salt

Scientific Research Applications

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 1,1,1-Trifluoro-3-methylbutan-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group.

    Reaction Conditions: The reaction is conducted at a specific temperature and pressure to ensure the desired product is obtained. The use of catalysts and solvents may also be necessary to optimize the reaction yield.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution can produce various substituted amines.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-3-methylbutan-2-one: This compound is a ketone derivative and lacks the amine group, resulting in different chemical reactivity and applications.

    1,1,1-Trifluoro-2-butanone: Another ketone derivative with a different substitution pattern, leading to variations in its chemical and physical properties.

    1,1,1-Trifluoro-3-phenyl-2-propanone:

The uniqueness of this compound lies in its combination of trifluoromethyl and amine groups, providing a distinct set of properties and reactivity that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZKNFDWWBZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677567
Record name 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263282-44-5
Record name 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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